

Application Notes and Protocols: Synthesis of 2-Ethynylthiane Derivative Libraries

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Compound of Interest

Compound Name: **2-Ethynylthiane**

Cat. No.: **B008549**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of **2-ethynylthiane** derivatives, a class of compounds with potential applications in medicinal chemistry and drug discovery. The presence of the reactive ethynyl group on the thiane scaffold allows for further functionalization, making these compounds valuable building blocks for creating diverse molecular libraries. Two primary synthetic routes are presented, along with detailed experimental protocols and expected outcomes.

Introduction

Thiane and its derivatives are important sulfur-containing heterocyclic compounds that are found in various natural products and pharmacologically active molecules. The introduction of an ethynyl group at the 2-position of the thiane ring provides a versatile handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid and efficient generation of compound libraries. These libraries can be screened for biological activity against a wide range of therapeutic targets.

This application note details two effective methods for the synthesis of a parent **2-ethynylthiane**, which can be adapted for the synthesis of substituted derivatives.

Synthetic Strategies

Two principal strategies for the synthesis of **2-ethynylthiane** are outlined below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

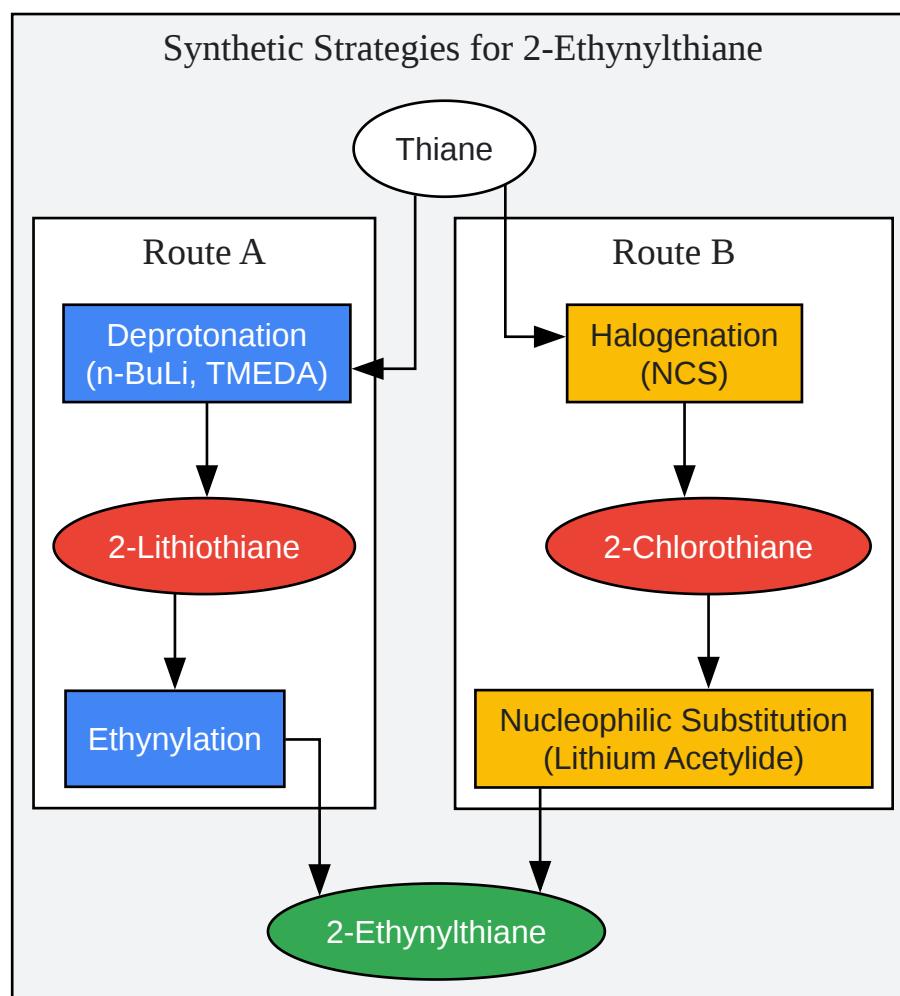
Route A: Deprotonation and Ethynylation of Thiane

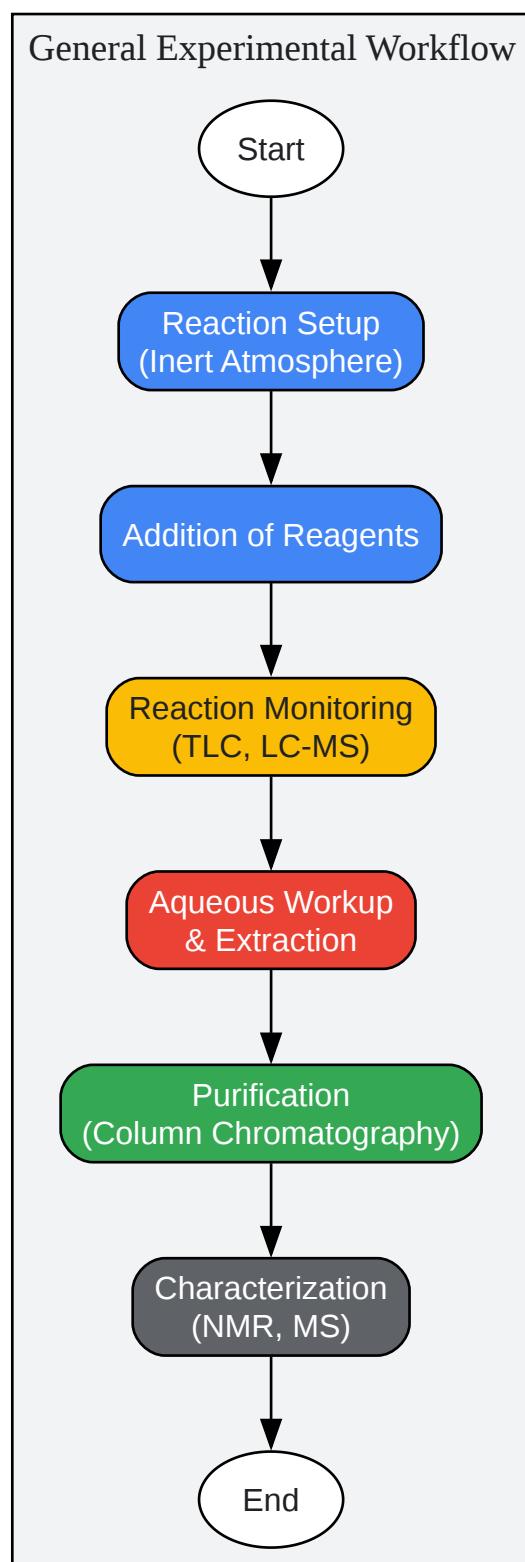
This method involves the direct deprotonation of the C2 proton of thiane using a strong base, followed by quenching the resulting organolithium species with an appropriate ethynylating agent.

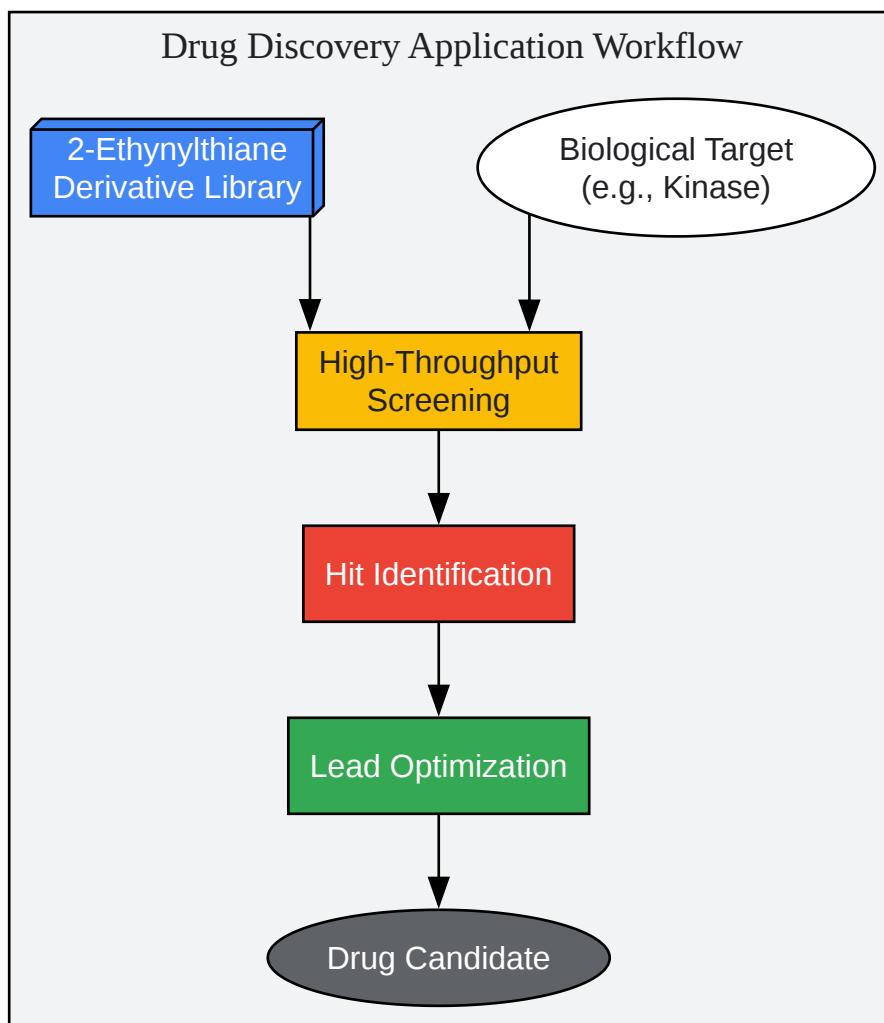
Route B: Nucleophilic Substitution on 2-Halothiane

This approach consists of two steps: the halogenation of thiane to produce a 2-halothiane intermediate, followed by a nucleophilic substitution reaction with a metal acetylide.

Logical Relationship of Synthetic Routes







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